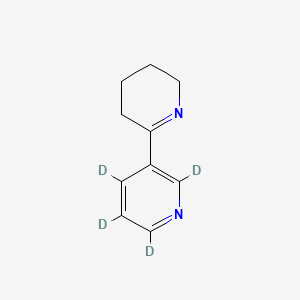

Anabaseine-d4

Overview

Description

Anabaseine-d4 is a deuterated form of anabaseine, an alkaloid toxin produced by certain marine worms and ants. It is structurally similar to nicotine and anabasine, and it acts as an agonist on nicotinic acetylcholine receptors in both the central and peripheral nervous systems . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and pharmacodynamics of anabaseine due to its stability and traceability in mass spectrometry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anabaseine-d4 can be synthesized through a series of chemical reactions starting from deuterated precursors. One common method involves the reaction of deuterated nicotinic acid ethyl ester with N-benzoyl piperidone in a mixed aldol-like condensation reaction. This reaction yields a diketone, which rearranges in the presence of concentrated hydrochloric acid at high temperature to form anabaseine hydrochloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the same chemical reactions as in laboratory settings but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Anabaseine-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form tetrahydro derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Tetrahydro derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Anabaseine-d4 has a wide range of applications in scientific research:

Mechanism of Action

Anabaseine-d4 exerts its effects by binding to nicotinic acetylcholine receptors in both the central and peripheral nervous systems. The iminium form of this compound has a higher binding affinity for receptors with an α7 subunit, as well as skeletal muscle receptors. Binding to these receptors causes depolarization of neurons and induces the release of neurotransmitters such as dopamine and norepinephrine .

Comparison with Similar Compounds

Nicotine: Structurally similar and also acts on nicotinic acetylcholine receptors.

Anabasine: Another alkaloid with similar receptor activity.

GTS-21 (3-(2,4-dimethoxybenzylidene)-anabaseine): A derivative of anabaseine with a more selective binding profile for α7 nicotinic acetylcholine receptors

Uniqueness: Anabaseine-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it particularly valuable in pharmacokinetic and pharmacodynamic research, where precise measurement and tracking are crucial .

Biological Activity

Anabaseine-d4 is a deuterated derivative of anabaseine, an alkaloid primarily derived from certain marine worms and ants. This compound is structurally similar to nicotine and has significant biological activity, particularly as an agonist of nicotinic acetylcholine receptors (nAChRs) in both the central and peripheral nervous systems. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and implications in scientific research.

Overview of this compound

- Chemical Structure : this compound is characterized by the presence of deuterium, which enhances its stability and traceability in research applications.

- CAS Number : 1020719-05-4

- Classification : Alkaloid toxin

This compound primarily targets nAChRs, which are crucial for neurotransmission in both the central nervous system (CNS) and peripheral nervous system (PNS). The compound binds to these receptors in their iminium form, leading to the following effects:

- Depolarization of Neurons : Binding to nAChRs results in neuronal depolarization, which triggers the release of neurotransmitters.

- Influence on Cholinergic Pathways : It affects cholinergic signaling pathways involving acetylcholine, impacting various physiological functions such as muscle contraction and heart rate regulation.

Pharmacokinetics

This compound serves as an internal standard for quantifying anabasine levels in biological matrices through techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its pharmacokinetic profile is essential for understanding its absorption, distribution, metabolism, and excretion (ADME).

| Parameter | Value |

|---|---|

| LD50 (Intravenous) | 11 mg/kg - 16 mg/kg (mice) |

| Half-life | Not extensively studied |

| Metabolism | Primarily hepatic |

Cellular Effects

This compound exhibits various cellular effects due to its action on nAChRs:

- Neuromuscular Function : Enhances neuromuscular transmission by acting on peripheral nicotinic receptors.

- Memory and Cognition : Research indicates potential cognitive enhancement effects, particularly relevant in conditions such as schizophrenia.

Case Studies and Research Findings

-

Cognitive Enhancement Studies :

- A study investigated the effects of this compound on memory-related behaviors in animal models. Results indicated that low doses improved cognitive performance, while higher doses led to adverse effects such as anxiety and impaired learning abilities.

- Toxicological Assessments :

- Comparative Analysis with Nicotine :

Applications in Scientific Research

This compound has several applications across different fields:

- Biochemistry : Used as a reference standard in mass spectrometry for quantifying nicotine-related compounds.

- Neurobiology : Investigated for its role in modulating nAChR activity and its implications for neurodegenerative diseases.

- Pharmacology : Explored for potential therapeutic uses in cognitive deficits associated with psychiatric disorders.

Comparison with Similar Compounds

| Compound | Structural Similarity | Primary Action |

|---|---|---|

| Nicotine | Yes | Agonist at nAChRs |

| Anabasine | Yes | Agonist at nAChRs |

| GTS-21 | Yes | Selective α7 nAChR agonist |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Anabaseine-d4 critical for experimental design?

this compound (C₁₀H₈D₄N₂) is a deuterated analog of anabaseine, with a molecular weight of 164.240 g/mol. Key properties include:

- LogP : 1.49 (indicating moderate lipophilicity, influencing membrane permeability in biological assays) .

- Polar Surface Area (PSA) : 25.25 Ų (suggesting hydrogen-bonding potential, relevant for receptor interactions) . These parameters guide solvent selection, formulation design, and pharmacokinetic modeling.

Q. How is this compound synthesized and characterized in research settings?

Synthesis typically involves deuterium incorporation via catalytic exchange or custom organic synthesis. Characterization requires:

- Mass Spectrometry (MS) : To confirm molecular weight (exact mass: 164.125 g/mol) and deuterium enrichment .

- Nuclear Magnetic Resonance (NMR) : To verify structural integrity and isotopic labeling positions.

- Chromatography (HPLC/GC) : To assess purity and stability under experimental conditions.

Q. What are the primary applications of this compound in neuropharmacological research?

this compound is used as a deuterated internal standard in mass spectrometry to quantify non-deuterated analogs in biological matrices. Its structural similarity to nicotine also makes it a tool for studying nicotinic acetylcholine receptor (nAChR) binding kinetics, leveraging isotopic labeling to minimize metabolic interference .

Advanced Research Questions

Q. How do deuterium isotopes in this compound influence its pharmacokinetic and pharmacodynamic profiles compared to non-deuterated analogs?

Deuterium incorporation alters:

- Metabolic Stability : Reduced CYP450-mediated oxidation due to the kinetic isotope effect (KIE), prolonging half-life .

- Binding Affinity : Subtle changes in hydrogen-bonding interactions with nAChRs, requiring isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for precise measurement. Researchers must validate assays using deuterated controls to distinguish isotopic effects from experimental artifacts.

Q. What methodological strategies are recommended for resolving discrepancies in this compound’s bioactivity data across different studies?

Contradictions may arise from:

- Isotopic Purity : Batch-to-batch variability in deuterium enrichment (validate via MS/NMR).

- Assay Conditions : pH, temperature, or solvent effects on LogP and solubility (optimize using design-of-experiments frameworks) .

- Receptor Heterogeneity : Subtype-specific nAChR responses (use siRNA knockdown or subtype-selective antagonists). Cross-validation with orthogonal techniques (e.g., electrophysiology vs. radioligand binding) is critical .

Q. How can researchers optimize isotopic labeling protocols for this compound to minimize interference in tracer studies?

Key considerations include:

- Labeling Position : Prioritize non-reactive sites (e.g., aromatic deuterium vs. aliphatic) to maintain chemical stability.

- Synthetic Yield : Balance deuterium incorporation efficiency with cost (e.g., catalytic deuteration vs. custom synthesis).

- Analytical Sensitivity : Use high-resolution MS to detect isotopic dilution effects in complex matrices .

Q. Methodological Best Practices

Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships in preclinical models?

- Nonlinear Regression : Fit sigmoidal curves to EC₅₀/IC₅₀ data (e.g., Hill equation).

- Error Propagation : Account for uncertainties in deuterium enrichment and purity using Monte Carlo simulations .

- Multivariate Analysis : Apply principal component analysis (PCA) to disentangle isotopic effects from biological variability .

Q. How should researchers document this compound’s experimental protocols to ensure reproducibility?

Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Materials Section : Specify synthetic routes, purification methods, and characterization data (e.g., NMR shifts, MS spectra) .

- Data Availability : Deposit raw chromatographic or spectral data in public repositories (e.g., Zenodo).

- Ethical Reporting : Disclose deuterium-related limitations (e.g., metabolic inertness assumptions) in the discussion .

Q. Tables for Quick Reference

| Property | Value | Method | Significance |

|---|---|---|---|

| Molecular Weight | 164.240 g/mol | MS | Confirms isotopic labeling |

| LogP | 1.49 | HPLC | Predicts membrane permeability |

| PSA | 25.25 Ų | Computational | Guides receptor interaction studies |

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUBPMADJYNSPOA-AJEVBKBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN=C(C1)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70661788 | |

| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-05-4 | |

| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.